tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Organic Synthesis Process Chemistry Boc Protection

Specifically engineered for advanced neuroscience and medicinal chemistry research. This compound's unique 4-chloro-3-hydroxy substitution pattern is critical for its potent α3β4 nicotinic receptor antagonism (IC50=1.8 nM), a key target in addiction studies. It also serves as a key intermediate for synthesizing Urotensin-II antagonists. Available with reliable high purity for reproducible SAR campaigns and scale-up. Ensure your research integrity—validate substitution patterns before purchase.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
CAS No. 345893-27-8
Cat. No. B1455294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
CAS345893-27-8
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)O
InChIInChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15)
InChIKeyBWJHNIPKQFCYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8): A Multifunctional Carbamate Scaffold for Urotensin-II, nAChR, and 5-HT4 Receptor-Focused Research


tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8) is an aryl carbamate derivative with a molecular formula of C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . This compound is fundamentally characterized by a tert-butyl carbamate (Boc) protecting group, a chloro substituent, and a free phenolic hydroxyl group . While structurally simple, its utility is driven by its specific substitution pattern, which has made it a key intermediate in patent literature for synthesizing Urotensin-II receptor antagonists [1]. Its biological relevance is further underscored by documented high-potency interactions, particularly as an antagonist at the α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [2], alongside activity at serotonin (5-HT₄) and dopamine receptors, indicating a multi-target profile valuable for neurological research [3].

Why Generic Substitution of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8) is Scientifically Unjustified


Direct substitution of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate with generic analogs lacking its precise substitution pattern or functional group array is not scientifically valid. The compound's utility is not defined by its carbamate core alone, but by the synergistic interplay of its 4-chloro and 3-hydroxy substituents and the specific tert-butyl carbamate protecting group. Altering this pattern profoundly impacts both chemical reactivity and biological activity. For instance, replacing the 3-hydroxy group with a 3-hydroxymethyl group, as in CAS 200214-48-8, fundamentally changes the molecule's hydrogen-bonding capacity and, critically, its biological target profile, shifting from the neurological targets of 345893-27-8 [1] to the TAFIa enzyme (IC₅₀ = 3 nM) in the coagulation cascade . Similarly, the 4-chloro-3-hydroxy substitution pattern itself has been shown to be a key determinant for high-affinity dopamine and nAChR receptor interactions compared to other halogen or non-halogenated analogs [2][3]. Thus, assuming functional or synthetic equivalence based on superficial structural similarity is a high-risk assumption that disregards established structure-activity relationships.

Quantitative Evidence Guide for tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8)


High-Yield, Reproducible Synthesis as a Differentiator for Procurement of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

A validated, high-yielding synthetic route provides procurement confidence and demonstrates superior efficiency compared to alternative methods for related compounds. The reaction of 2-chloro-5-aminophenol with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at reflux for 6 hours affords the target compound in an exceptionally high 97% yield (33 g scale) with a melting point of 103-106°C . This stands in contrast to many literature procedures for similar Boc-protected anilines, which often report yields between 70-85% under comparable conditions, thereby reducing material waste and cost per gram.

Organic Synthesis Process Chemistry Boc Protection

Differentiated High-Potency α3β4 nAChR Antagonism as a Procurement Criterion

The compound exhibits distinct and potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC₅₀ of 1.8 nM [1]. This sub-nanomolar potency is a specific differentiating feature, as it is approximately 6.7-fold more potent than its activity at the closely related human α4β2 nAChR subtype (IC₅₀ = 12.0 nM) and 8.3-fold more potent than at α4β4 nAChR (IC₅₀ = 15.0 nM) [1]. This selectivity profile is not common among generic carbamate scaffolds and highlights its unique value for researchers studying α3β4-specific pathways, such as those involved in nicotine addiction and certain autonomic functions.

Neuroscience Nicotinic Acetylcholine Receptors Addiction Research

Validated Binding Affinity for Human 5-HT₄ Receptor as a Differentiator for CNS Research

The compound demonstrates a defined and potent binding affinity for the human serotonin 4 (5-HT₄) receptor, a key G protein-coupled receptor (GPCR) target in neuroscience. In a competitive radioligand displacement assay, it achieved an IC₅₀ of 118 nM against [³H]-GR113808 binding [1]. This provides a clear, quantitative benchmark for this target, which contrasts with structurally similar analogs like the 3-hydroxymethyl derivative (CAS 200214-48-8), which is reported to be a potent TAFIa inhibitor (IC₅₀ = 3 nM) with no reported activity at 5-HT₄ receptors . This demonstrates how minor structural changes drastically alter target engagement, making the 5-HT₄ activity a unique, identifiable feature for selection.

CNS Disorders Serotonin Receptors GPCR Pharmacology

Optimal Research and Industrial Application Scenarios for tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8)


Neurological Probe Development: α3β4-Selective nAChR Research

Leverage the compound's potent antagonism at the α3β4 nAChR subtype (IC₅₀ = 1.8 nM) [1]. Due to its significant selectivity over the α4β2 and α4β4 subtypes, it is an ideal scaffold for developing research tools to dissect the specific physiological roles of α3β4-containing receptors. This is particularly relevant for studies into the mechanisms of nicotine addiction, where α3β4 receptors in the medial habenula-interpeduncular nucleus pathway are critical.

Medicinal Chemistry: Synthesis of Urotensin-II Receptor Antagonists

Utilize the compound as a key synthetic intermediate as explicitly described in US patent literature for the preparation of Urotensin-II (U-II) receptor antagonists [2]. Its Boc-protected amine and phenolic hydroxyl group provide strategic handles for further functionalization, enabling the construction of complex molecules targeting the U-II system, which is implicated in cardiovascular and renal diseases. The high-yielding, reproducible synthesis (97%) ensures a reliable supply for multi-step medicinal chemistry campaigns .

GPCR Ligand Discovery: 5-HT₄ Serotonin Receptor Pharmacology

Employ the compound as a validated starting point for structure-activity relationship (SAR) studies focused on the 5-HT₄ receptor. Its confirmed binding affinity (IC₅₀ = 118 nM) [3] provides a solid foundation for hit-to-lead optimization programs. Modifications to the core structure can be systematically evaluated for improvements in potency, selectivity, and pharmacokinetic properties, targeting therapeutic areas such as cognitive disorders and gastrointestinal motility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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